Welcome to the BenchChem Online Store!
molecular formula C9H12ClN B1442402 2-(tert-Butyl)-4-chloropyridine CAS No. 1163706-64-6

2-(tert-Butyl)-4-chloropyridine

Cat. No. B1442402
M. Wt: 169.65 g/mol
InChI Key: YGMONDDQCZRCOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08940771B2

Procedure details

Phosphorous oxychloride (21.8 ml) and 2-tert.butylpyridin-4-one (2.36 g) is heated at reflux in chloroform (15 ml) for 24 hours and then stood at room temperature for 48 hours before pouring onto ice (100 g). Extraction with CH2Cl2 (3 times 250 ml) is followed by drying of the combined organic layers over magnesium sulphate. Evaporation of the organic layers gives the title compound.
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
2-tert.butylpyridin-4-one
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[C:6]([C:10]1[CH2:15][C:14](=O)[CH:13]=[CH:12][N:11]=1)([CH3:9])([CH3:8])[CH3:7]>C(Cl)(Cl)Cl>[Cl:3][C:14]1[CH:13]=[CH:12][N:11]=[C:10]([C:6]([CH3:9])([CH3:8])[CH3:7])[CH:15]=1

Inputs

Step One
Name
Quantity
21.8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
2-tert.butylpyridin-4-one
Quantity
2.36 g
Type
reactant
Smiles
C(C)(C)(C)C1=NC=CC(C1)=O
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before pouring onto ice (100 g)
EXTRACTION
Type
EXTRACTION
Details
Extraction with CH2Cl2 (3 times 250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying of the combined organic layers over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic layers

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.